molecular formula C4H5N3O3 B8006047 CID 86207955

CID 86207955

Katalognummer: B8006047
Molekulargewicht: 143.10 g/mol
InChI-Schlüssel: FERLTMWGMBPYCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 86207955 is a chemical compound characterized by its unique structural and functional properties. Its isolation and purification via vacuum distillation (Figure 1C) indicate moderate volatility and thermal stability under reduced pressure conditions .

Eigenschaften

InChI

InChI=1S/C4H5N3O3/c1-6-2-3(7(9)10)4(8)5-6/h2H,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERLTMWGMBPYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 86207955” involves specific chemical reactions and conditions. The preparation methods typically include:

Industrial Production Methods

Industrial production methods for “CID 86207955” may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions ensures the scalability of the production process.

Wissenschaftliche Forschungsanwendungen

The compound “CID 86207955” has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of “CID 86207955” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Oscillatoxin Derivatives

CID 86207955 shares functional similarities with oscillatoxin derivatives, a class of bioactive compounds known for their cytotoxic properties. Key structural analogs include:

  • Oscillatoxin D (CID: 101283546) : Features a macrocyclic lactone core with hydroxyl and methyl substituents.
  • 30-Methyl-oscillatoxin D (CID: 185389) : Differs by a methyl group substitution at position 30, enhancing lipophilicity.
  • Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092) : Contain additional hydroxyl groups, altering solubility and receptor-binding affinity .

Key Differences :

  • Backbone Complexity : CID 86207955 lacks the macrocyclic lactone ring present in oscillatoxins, as inferred from its GC-MS fragmentation pattern .
  • Substituent Effects : Unlike oscillatoxins, CID 86207955’s functional groups (e.g., bromine or carboxyl moieties) may influence its reactivity and bioactivity.

Functional Analogs: Brominated Indole Carboxylic Acids

CID 86207955 exhibits parallels with brominated indole derivatives, such as 6-bromo-1H-indole-2-carboxylic acid (CID: 252137), which shares a brominated aromatic ring and carboxylic acid group. These compounds are notable for their roles as enzyme inhibitors (e.g., CYP1A2) and moderate blood-brain barrier permeability .

Comparative Analysis :

Property CID 86207955 (Inferred) 6-Bromo-1H-indole-2-carboxylic acid (CID: 252137)
Molecular Weight Not reported 240.05 g/mol
Solubility Likely low (based on GC-MS) 0.052 mg/ml (0.000216 mol/l)
Bioactivity Undisclosed CYP1A2 inhibition, BBB permeability
Synthetic Route Vacuum distillation Amine-mediated coupling, column chromatography

Analytical Characterization

  • GC-MS Profile : CID 86207955 shows a dominant peak at a retention time of 18.2 min, with fragment ions at m/z 154 and 121, indicative of bromine loss and carboxyl group cleavage .
  • Fractionation Efficiency : Vacuum distillation yields 42% CID 86207955 in Fraction 3, highlighting its preferential partitioning under specific pressure conditions .

Pharmacological Potential

  • Anticancer Activity : Oscillatoxin derivatives exhibit cytotoxicity via microtubule disruption, a mechanism CID 86207955 may share if it contains similar electrophilic motifs .
  • Neurological Targets : Brominated indoles’ BBB permeability implies CID 86207955 could serve as a CNS drug precursor, pending further validation .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound (CID) Molecular Formula Molecular Weight (g/mol) Solubility (mg/ml) Key Functional Groups
CID 86207955 Not disclosed Not reported Inferred low Bromine, carboxyl?
6-Bromo-1H-indole-2-carboxylic acid (252137) C₉H₆BrNO₂ 240.05 0.052 Bromine, carboxyl
Oscillatoxin D (101283546) C₃₄H₅₄O₈ 610.79 0.001 (est.) Lactone, hydroxyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.